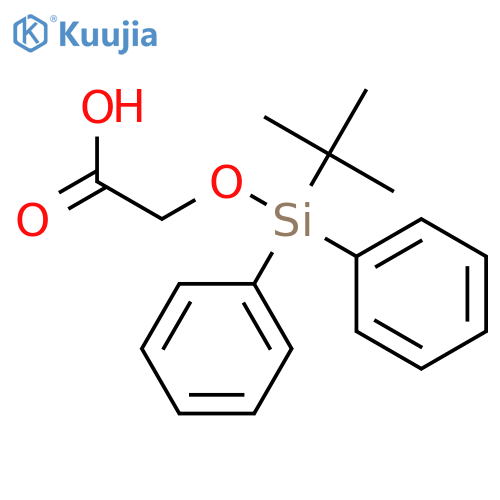Cas no 76271-74-4 (2-(tert-Butyldiphenylsilyl)oxyacetic Acid)
2-(tert-ブチルジフェニルシリル)オキシ酢酸は、有機合成において有用な保護基として機能するシリルエーテル化合物です。tert-ブチルジフェニルシリル(TBDPS)基は、高い立体障害により優れた化学的安定性を示し、酸性条件や還元条件に対しても耐性があります。特に、グリコールやヒドロキシル基の保護に適しており、選択的な脱保護が可能です。カルボン酸部位はさらに誘導体化が可能で、多段階合成における中間体としての応用範囲が広いです。TBDPS基は一般的なシリル保護基と比較して脱保護条件が温和で、他の官能基との共存性に優れる点が特徴です。

76271-74-4 structure
商品名:2-(tert-Butyldiphenylsilyl)oxyacetic Acid
CAS番号:76271-74-4
MF:C18H22O3Si
メガワット:314.450986385345
MDL:MFCD20039760
CID:538089
2-(tert-Butyldiphenylsilyl)oxyacetic Acid 化学的及び物理的性質
名前と識別子
-
- 2-((tert-Butyldiphenylsilyl)oxy)acetic acid
- Acetic acid, [[(1,1-dimethylethyl)diphenylsilyl]oxy]-
- (tert-butyldiphenylsilyloxy)acetic acid
- {[tert-Butyl(diphenyl)silyl]oxy}acetic Acid
- 2-((t-butyldiphenylsilyl)oxy)acetic acid
- 2-(tert-butyl diphenylsilyloxy)acetic acid
- AK101557
- ANW-62891
- CTK2G7971
- KB-220016
- SureCN789538
- t-butyld
- tert-Butyldiphenylsiloxyacetic acid
- AHVZUDBOTZUEOO-UHFFFAOYSA-N
- 1864AC
- 2-[tert-butyl(diphenyl)silyl]oxyacetic acid
- AX8233096
- 2-(tert-Butyldiphenylsilyl)oxyacetic Acid
-
- MDL: MFCD20039760
- インチ: 1S/C18H22O3Si/c1-18(2,3)22(21-14-17(19)20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20)
- InChIKey: AHVZUDBOTZUEOO-UHFFFAOYSA-N
- ほほえんだ: [Si](C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])OC([H])([H])C(=O)O[H]
計算された属性
- せいみつぶんしりょう: 314.13386
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 345
- トポロジー分子極性表面積: 46.5
じっけんとくせい
- ふってん: 395.1±34.0°C at 760 mmHg
- PSA: 46.53
2-(tert-Butyldiphenylsilyl)oxyacetic Acid セキュリティ情報
- 危害声明: H302-H315-H319-H335
- ちょぞうじょうけん:Sealed in dry,2-8°C
2-(tert-Butyldiphenylsilyl)oxyacetic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM137649-250mg |
2-((tert-Butyldiphenylsilyl)oxy)acetic acid |
76271-74-4 | 95%+ | 250mg |
$316 | 2023-01-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067915-1g |
2-((tert-Butyldiphenylsilyl)oxy)acetic acid |
76271-74-4 | 97% | 1g |
¥2303.00 | 2024-07-28 | |
| eNovation Chemicals LLC | D751594-1g |
2-((tert-Butyldiphenylsilyl)oxy)acetic acid |
76271-74-4 | 97% | 1g |
$250 | 2024-06-07 | |
| Chemenu | CM137649-5g |
2-((tert-Butyldiphenylsilyl)oxy)acetic acid |
76271-74-4 | 95+% | 5g |
$1851 | 2022-06-10 | |
| TRC | B645500-100mg |
2-[(tert-Butyldiphenylsilyl)oxy]acetic Acid |
76271-74-4 | 100mg |
$ 339.00 | 2023-04-18 | ||
| eNovation Chemicals LLC | Y1211551-1g |
2-((tert-Butyldiphenylsilyl)oxy)acetic acid |
76271-74-4 | 95% | 1g |
$900 | 2024-07-23 | |
| Chemenu | CM137649-1g |
2-((tert-Butyldiphenylsilyl)oxy)acetic acid |
76271-74-4 | 95%+ | 1g |
$795 | 2023-01-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842929-100mg |
2-((tert-Butyldiphenylsilyl)oxy)acetic acid |
76271-74-4 | 97% | 100mg |
1,421.10 | 2021-05-17 | |
| Fluorochem | 226787-250mg |
2-((tert-Butyldiphenylsilyl)oxy)acetic acid |
76271-74-4 | 95% | 250mg |
£225.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZK164-50mg |
2-(tert-Butyldiphenylsilyl)oxyacetic Acid |
76271-74-4 | 97% | 50mg |
746.0CNY | 2021-07-10 |
2-(tert-Butyldiphenylsilyl)oxyacetic Acid 関連文献
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
76271-74-4 (2-(tert-Butyldiphenylsilyl)oxyacetic Acid) 関連製品
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:76271-74-4)2-(tert-Butyldiphenylsilyl)oxyacetic Acid

清らかである:99%
はかる:5g
価格 ($):710.0